molecular formula C13H9ClN4O4S B2608961 N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-52-3

N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2608961
CAS No.: 497072-52-3
M. Wt: 352.75
InChI Key: YPOJGZDNWDDIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole-pyrimidine core. The structure includes a 5-oxo group, a carboxamide linkage at position 6, and a 2-chloro-5-nitrophenyl substituent.

Properties

IUPAC Name

N-(2-chloro-5-nitrophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4O4S/c14-9-2-1-7(18(21)22)5-10(9)16-11(19)8-6-15-13-17(12(8)20)3-4-23-13/h1-2,5-6H,3-4H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOJGZDNWDDIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolo[3,2-a]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as recrystallization or chromatography, and the employment of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the chloro group can produce a variety of substituted thiazolo[3,2-a]pyrimidine derivatives .

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiazolo[3,2-a]pyrimidine core can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Crystallographic and Conformational Analysis

  • Target Compound : The nitro group may influence crystal packing via dipole interactions or π-stacking, though direct data are unavailable.
  • Trimethoxybenzylidene analog : Exhibits a flattened boat conformation in the pyrimidine ring (deviation: 0.224 Å) and 80.94° dihedral angle with the benzene ring, stabilized by bifurcated hydrogen bonds .
  • Mannich Base 9e : Likely adopts a planar conformation due to the morpholine ring’s flexibility, facilitating target binding.

Pharmacokinetic and Toxicity Considerations

  • Electron-Withdrawing Effects : The target’s nitro group may reduce metabolic stability compared to methyl or methoxy substituents but could act as a prodrug via nitroreductase activation.
  • Methyl Sulfonamide Analogs : Methyl groups improve pharmacokinetics by reducing oxidative metabolism.
  • Nitro Group Toxicity: Potential mutagenicity risks compared to safer substituents like fluorine or methoxy.

Biological Activity

N-(2-chloro-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine framework, which is known for its diverse biological activities. The presence of the 2-chloro-5-nitrophenyl moiety contributes significantly to its pharmacological profile. The molecular structure can be summarized as follows:

  • Molecular Formula: C₁₈H₁₄ClN₅O₃S
  • Molecular Weight: 405.85 g/mol
  • Melting Point: 207 °C

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₄ClN₅O₃S
Molecular Weight405.85 g/mol
Melting Point207 °C
SolubilitySoluble in DMF, DMSO

Antimicrobial Activity

Research indicates that compounds with similar thiazolo-pyrimidine structures exhibit significant antimicrobial properties. For instance, derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls and inhibition of protein synthesis.

Anticancer Activity

The compound has shown promising anticancer activity in several studies. A notable study demonstrated that it inhibited proliferation in cancer cell lines such as HepG-2 (human liver carcinoma) and A-431 (human epidermoid carcinoma). The SAR analysis suggested that the nitro group is essential for enhancing cytotoxicity.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HepG-223.30 ± 0.35Induction of apoptosis via mitochondrial pathway
A-431<1000Inhibition of cell cycle progression

Anticonvulsant Activity

Thiazole-containing compounds have been evaluated for anticonvulsant properties. In one study, a related thiazole derivative was found to eliminate the tonic extensor phase in animal models, indicating its potential as an anticonvulsant agent.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiazolo-pyrimidine scaffold can significantly alter biological activity. Key findings include:

  • Chloro and Nitro Substituents: The presence of electronegative groups like chlorine and nitro enhances the biological activity by increasing electron-withdrawing effects.
  • Phenyl Ring Orientation: The dihedral angle between the phenyl ring and the thiazole-pyrimidine core affects molecular interactions with biological targets.

Table 3: SAR Insights

ModificationEffect on Activity
Addition of Nitro GroupIncreased cytotoxicity
Chlorine SubstitutionEnhanced antimicrobial properties
Phenyl Ring OrientationInfluences binding affinity

Case Studies

  • Anticancer Efficacy Study : A recent study conducted on a series of thiazolo-pyrimidine derivatives showed that introducing a methoxy group increased anticancer efficacy against HepG-2 cells by enhancing apoptosis rates.
  • Antimicrobial Screening : In a comparative analysis of various thiazole derivatives, the compound exhibited superior activity against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.